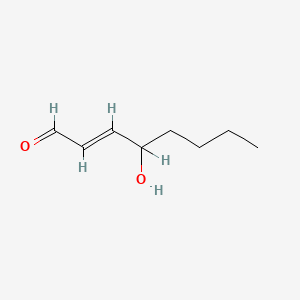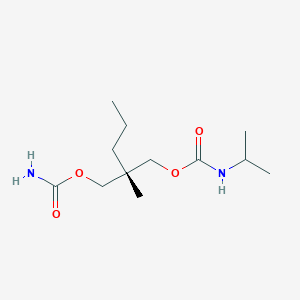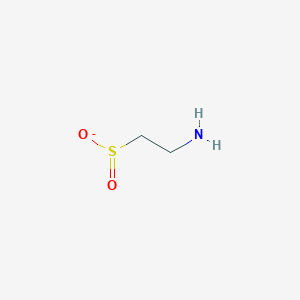
2-Aminoethanesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hypotaurine(1-) is an organosulfinate oxoanion resulting from the deprotonation of the sulfinic acid group of hypotaurine. It is a conjugate base of a hypotaurine and a hypotaurine zwitterion.
Applications De Recherche Scientifique
Enzymatic Activity and Biochemical Role : Mammalian tissues possess hypotaurine aminotransferase activity, indicating a role in amino acid metabolism. However, contrary to previous assumptions, isethionate is not a product of hypotaurine transamination, emphasizing the need for further investigation into its metabolic pathways and functions (Fellman et al., 1980).
Synthetic Chemistry Applications : Hypotaurine has been utilized in the synthesis of isotopically labeled compounds such as [2-3H2]-taurine, which is significant for tracer studies in biochemical research (Fellman, 1981). Additionally, 2-aminoethanesulfonic acid has been used as a catalyst in the green synthesis of nitrogen-containing heterocycles, demonstrating its utility in environmentally friendly chemical processes (Shirini & Daneshvar, 2016).
Material Science and Nanotechnology : In material science, 2-aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3 has been introduced as an efficient magnetic nanocatalyst, showcasing its potential in the synthesis of organic compounds and in nanotechnology applications (Ghasemzadeh & Akhlaghinia, 2017).
Medical Research : Although not directly related to 2-Aminoethanesulfinate, it's worth noting that its derivative, 3-amino-1-propanesulfonic acid (3APS), has been explored as a potential treatment for Alzheimer's disease, targeting amyloid-β, a key pathological feature of the disease (Aisen et al., 2006).
Propriétés
Formule moléculaire |
C2H6NO2S- |
|---|---|
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
2-aminoethanesulfinate |
InChI |
InChI=1S/C2H7NO2S/c3-1-2-6(4)5/h1-3H2,(H,4,5)/p-1 |
Clé InChI |
VVIUBCNYACGLLV-UHFFFAOYSA-M |
SMILES |
C(CS(=O)[O-])N |
SMILES canonique |
C(CS(=O)[O-])N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







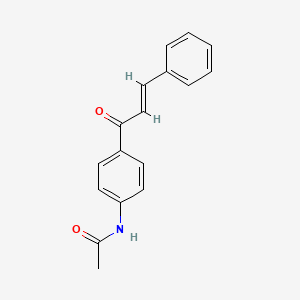
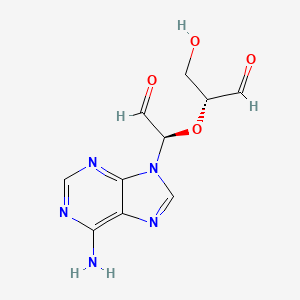
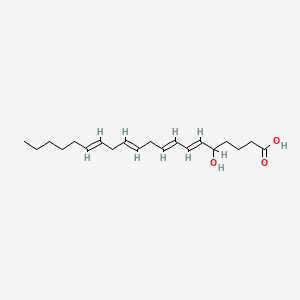

![2-[8-Acetyl-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl]acetic acid](/img/structure/B1233594.png)
